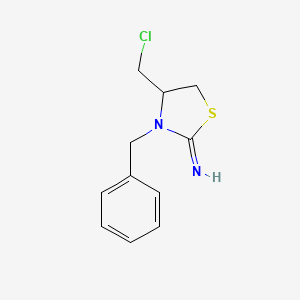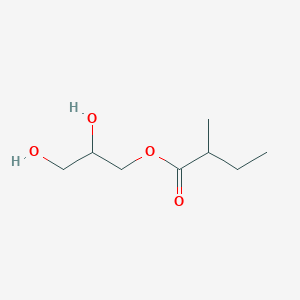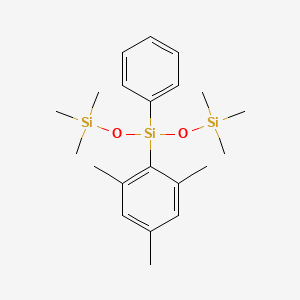
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane is a specialized organosilicon compound. It is characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with phenyl and trimethylphenyl groups attached to the central silicon atom. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction . The product is then purified through distillation or recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form silanols and siloxanes.
Reduction: Reduction reactions can convert the phenyl groups to more reactive intermediates.
Substitution: The phenyl and trimethylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds in dry ether or THF.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reactive intermediates with modified phenyl groups.
Substitution: Various substituted siloxanes depending on the reagents used.
科学研究应用
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane has several applications in scientific research:
作用机制
The mechanism of action of 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane involves its interaction with various molecular targets. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective in modifying surface properties. Additionally, its stability and resistance to oxidation and reduction make it a valuable component in various chemical processes .
相似化合物的比较
Similar Compounds
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane: Similar structure but with a trimethylsilyloxy group instead of a trimethylphenyl group.
Tetrakis(trimethylsiloxy)silane: Contains four trimethylsiloxy groups attached to a central silicon atom.
1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyloxy)trisiloxane: Features two trimethylsilyloxy groups and a similar trisiloxane backbone.
Uniqueness
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane is unique due to its combination of phenyl and trimethylphenyl groups, which impart distinct hydrophobic and steric properties. This makes it particularly useful in applications requiring stable, hydrophobic surfaces and materials .
属性
CAS 编号 |
823207-46-1 |
|---|---|
分子式 |
C21H34O2Si3 |
分子量 |
402.7 g/mol |
IUPAC 名称 |
trimethyl-[phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilyl]oxysilane |
InChI |
InChI=1S/C21H34O2Si3/c1-17-15-18(2)21(19(3)16-17)26(22-24(4,5)6,23-25(7,8)9)20-13-11-10-12-14-20/h10-16H,1-9H3 |
InChI 键 |
DPOWUIVICNJTEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=CC=CC=C2)(O[Si](C)(C)C)O[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)

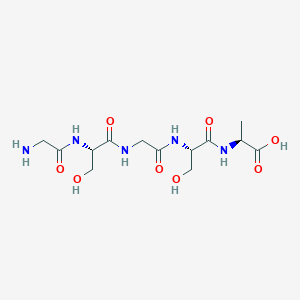
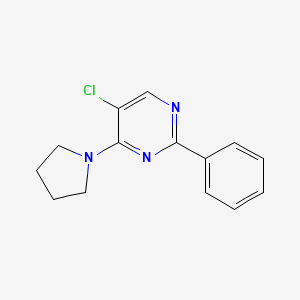
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)

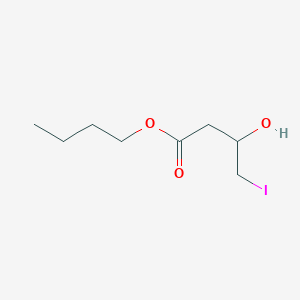

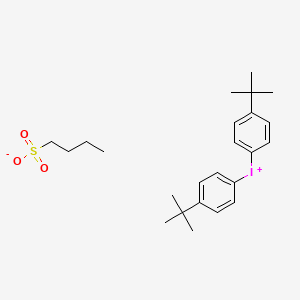
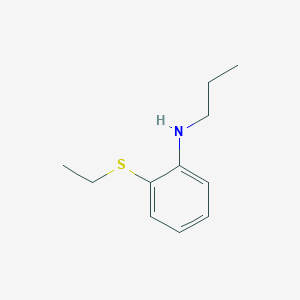
![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
